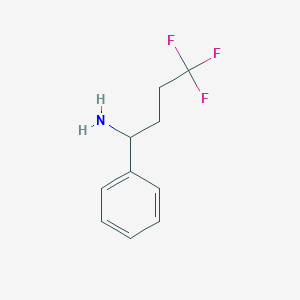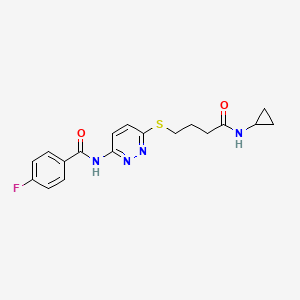
N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. Unfortunately, the specific molecular structure analysis for this compound is not available .
Chemical Reactions Analysis
Chemical reactions involving this compound would depend on its functional groups and conditions under which the reactions are carried out. Unfortunately, specific chemical reactions involving this compound are not available .
Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for this compound are not available .
Scientific Research Applications
Antibacterial Activity
Synthesis and Antibacterial Activity of Pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic Acid Derivatives : This study involved the synthesis of novel compounds similar in structure to N-(6-((4-(cyclopropylamino)-4-oxobutyl)thio)pyridazin-3-yl)-4-fluorobenzamide, with a focus on evaluating their in vitro antibacterial activity. The study found that some derivatives exhibited potent antibacterial activity against quinolone-resistant Gram-positive clinical isolates (Asahina, Takei, Kimura, & Fukuda, 2008).
Fluoronaphthyridines as Antibacterial Agents : This research synthesized a series of compounds, including derivatives with a structure similar to this compound, assessing their antibacterial activities. Some compounds showed promising results as potential therapeutic agents (Bouzard et al., 1992).
Anticancer and Antiangiogenic Properties
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : This study explored compounds structurally related to this compound, revealing their potential anti-lung cancer activity. Such compounds may contribute to the development of new treatments for cancer (Hammam et al., 2005).
Synthesis and Evaluation of Pyridazinone Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents : This research synthesized new derivatives and assessed their anticancer, antiangiogenic, and antioxidant properties. Some compounds exhibited inhibitory activity on various cancer cell lines and showed potential as antiangiogenic agents (Kamble et al., 2015).
Antiviral and Antifungal Applications
Antiviral Drug Discovery : A review article discussed various antiviral compounds, including derivatives structurally related to this compound, highlighting their potential in treating viral infections (De Clercq, 2009).
Synthesis of New 1,2,4-Triazoles and Evaluation of Their Antimicrobial Activities : This study synthesized new compounds, including those structurally similar to this compound, and evaluated their antimicrobial activities, with some showing promising antifungal properties (Bayrak et al., 2009).
Mechanism of Action
Target of Action
Similar compounds with a pyridazine core have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It’s worth noting that pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Pathways
Pyridazine derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
The wide range of pharmacological activities exhibited by pyridazine derivatives suggests that they can have diverse molecular and cellular effects .
Safety and Hazards
Properties
IUPAC Name |
N-[6-[4-(cyclopropylamino)-4-oxobutyl]sulfanylpyridazin-3-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-13-5-3-12(4-6-13)18(25)21-15-9-10-17(23-22-15)26-11-1-2-16(24)20-14-7-8-14/h3-6,9-10,14H,1-2,7-8,11H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCLGKZXPROJBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

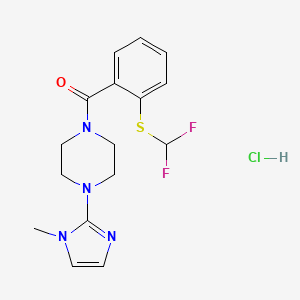
![N-(2-furylmethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2423771.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2423772.png)
![3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B2423773.png)
![2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2423774.png)
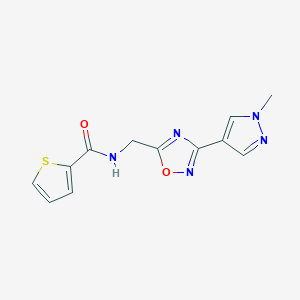
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2423776.png)
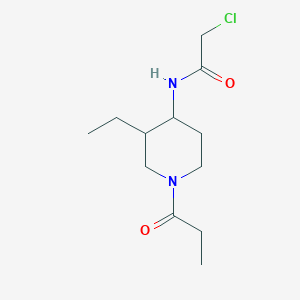
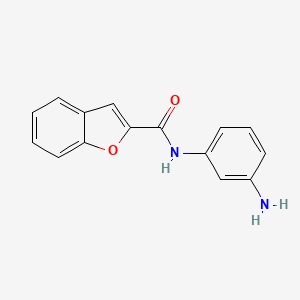
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B2423787.png)
![2-(1H-indol-1-yl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2423790.png)

